2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
2-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYOOJYBUFDCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-c]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonamide Formation: The final step involves the reaction of the brominated pyrrolo[2,3-c]pyridine with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide are typical.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Coupling Products: Biaryl or vinyl-aryl compounds with extended conjugation.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is of significant interest.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for the development of new therapeutic agents
Mécanisme D'action
The mechanism by which 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific biological target. Generally, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzymatic activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting Protein-Protein Interactions: Binding to protein interfaces and disrupting critical interactions necessary for biological function.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Compound A : Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (from )
- Core structure : Oxazolo[4,5-b]pyridine fused with a piperidine-benzyl group.
- Key differences: Lacks the sulfonamide and bromobenzene groups but includes an ester-linked propenoate chain.
- Synthesis yield : 88% via bromide precursor, comparable to typical yields for complex heterocycles .
Compound B : 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]... (from )
- Core structure : Pyrido[2,3-c]pyridazine with adamantane and benzothiazole substituents.
- Key differences : Larger polycyclic system with adamantane, which enhances lipophilicity compared to the bromobenzene-sulfonamide group in the target compound .
Physicochemical and Analytical Data
Infrared Spectroscopy (IR)
- The target compound’s sulfonamide group is expected to exhibit C=O stretches near 1700 cm⁻¹ , similar to the 1707 cm⁻¹ peak observed in Compound A .
- The pyrrolopyridine C=N stretch (if present) might align with the 1603 cm⁻¹ band in Compound A, though electronic effects from bromine could shift this value .
Nuclear Magnetic Resonance (NMR)
Pharmacological and Functional Comparisons
Sulfonamide Derivatives in
- Patent data (Tables 1–5 in ) highlights benzothiazole-sulfonamide hybrids with IC₅₀ values <100 nM for kinase inhibition. The bromine atom in the target compound may enhance binding affinity compared to smaller substituents (e.g., fluorine or methyl) by increasing hydrophobic interactions .
- Pyrolopyridine analogs (e.g., pyrrolo[2,3-d]pyrimidines in ) are noted for antitumor activity, suggesting the target compound’s core structure could share similar mechanisms .
Table 2: Pharmacological Data (Hypothetical)
| Compound | Target Enzyme | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Carbonic Anhydrase IX | 50* | 0.12* |
| Compound A () | Not reported | N/A | 0.08 |
| Patent Example 24 () | Kinase X | 85 | 0.05 |
*Hypothetical data based on structural analogs.
Activité Biologique
2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression and have been implicated in various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.
Structural Features
The compound features several key structural components:
- Bromine Atom : Enhances reactivity and potential for nucleophilic substitution.
- Pyrrolopyridine Moiety : Contributes to biological activity through interactions with target proteins.
- Benzenesulfonamide Group : Improves solubility and reactivity, making it suitable for biological studies.
The primary mechanism of action for this compound involves its inhibition of BET proteins. This inhibition disrupts the interaction between BET proteins and acetylated lysines on histones, leading to altered gene expression profiles that can inhibit tumor growth and promote apoptosis in cancer cells.
Inhibition of BET Proteins
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on BET proteins. In particular, studies have shown that this compound can effectively inhibit the growth of various cancer cell lines through its action on BET proteins.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Acute Myeloid Leukemia (AML) : Inhibitors targeting BET proteins have shown promise in reducing tumor burden in AML models, suggesting a potential application for this compound in treating this malignancy.
- Solid Tumors : Preclinical studies have indicated that BET inhibitors can significantly suppress the growth of solid tumors by modulating the expression of oncogenes involved in tumor progression.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. The potential for structural modifications may enhance its efficacy or reduce side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide, and how do reaction parameters affect yield?
- Methodology : Synthesis typically involves sequential alkylation and bromination steps. For example, alkylation of pyrrolo-pyridine intermediates can be achieved using NaH in DMF with methyl iodide (Method A in ), yielding ~88% after purification via silica gel chromatography. Bromination may employ NBS in dichloromethane (Method B in ), achieving ~76% yield. Key parameters include temperature control (0°C for exothermic reactions), stoichiometric ratios, and solvent choice (DMF for solubility vs. dichloromethane for bromination efficiency). Optimization requires iterative adjustment of these variables .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns and integration (e.g., methyl groups at δ ~3.6 ppm, aromatic protons in benzenesulfonamide at δ ~7.5–8.0 ppm) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated vs. observed) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- TLC/HPLC : Monitor reaction progress and purity using solvent systems like CH2Cl2/MeOH (99:1) .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data across synthetic methods (e.g., 14% vs. 90% in pyrrolo-pyrimidine derivatives)?
- Methodology :
- Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., catalyst purity, moisture sensitivity).
- Kinetic Profiling : Use in-situ techniques (e.g., FTIR, Raman spectroscopy) to monitor intermediate formation and identify rate-limiting steps.
- Byproduct Analysis : Characterize side products via LC-MS to adjust protecting groups or reaction pathways (e.g., highlights competing N-alkylation vs. O-alkylation in similar systems) .
Q. What strategies enhance regioselectivity during bromination of the pyrrolo-pyridine core?
- Methodology :
- Directing Groups : Utilize sulfonamide or methyl substituents to steer electrophilic bromination to specific positions (e.g., benzenesulfonamide’s electron-withdrawing effect in ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring para-bromination on the benzene ring.
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified bromine positions, alkyl chain lengths, or sulfonamide substituents (e.g., substituted naphthyl groups for enhanced antimycobacterial activity).
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic properties.
- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions .
Q. What mechanistic insights explain the stability of the sulfonamide moiety under acidic or basic conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe hydrolysis mechanisms (e.g., SN1 vs. SN2 pathways).
- Computational Analysis : Calculate bond dissociation energies (BDEs) for sulfonamide C–N bonds to predict stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
